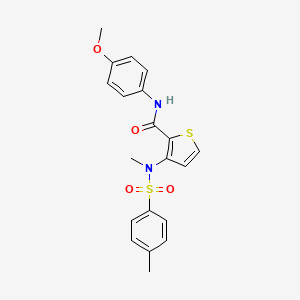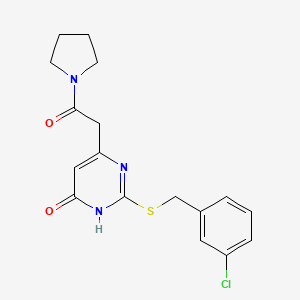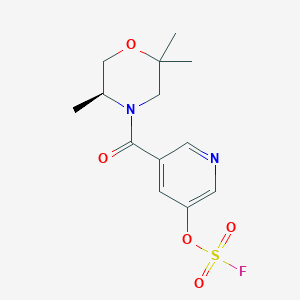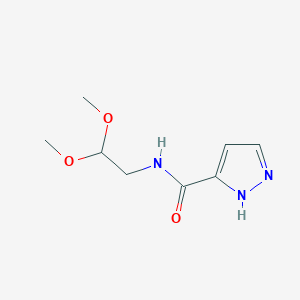
N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
High-Yield Synthesis Techniques : A study reported the high-yield synthesis of related benzamide derivatives, focusing on efficient production methods. These techniques could be relevant for synthesizing N-(3-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-benzotriazole-5-carboxamide with potential modifications to improve yield and purity (Bobeldijk et al., 1990).
Protective Group Strategies : Research on 4-methoxy-α-methylbenzyl esters highlights the use of protective groups in synthesis, offering insights into handling sensitive functional groups during the synthesis of complex molecules such as this compound (Yoo et al., 1990).
Biological Activities and Applications
Antifungal and Antimicrobial Properties : A collection of structurally related N-(4-halobenzyl)amides demonstrated significant antifungal activity against various Candida strains. Such studies indicate potential antimicrobial applications for this compound (Montes et al., 2016).
Inhibition of Cell Adhesion : Compounds with similar structural frameworks have shown to inhibit cell adhesion by targeting adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This property suggests potential research applications in studying inflammatory processes and cancer metastasis (Boschelli et al., 1995).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-4-10-17(11-5-14)28(24,25)22(2)18-12-13-27-19(18)20(23)21-15-6-8-16(26-3)9-7-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCWEEAWDLHGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)
![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)



![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)


![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

